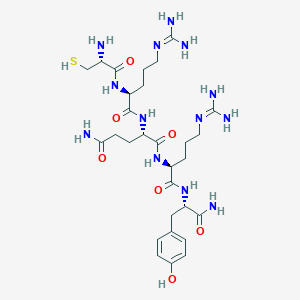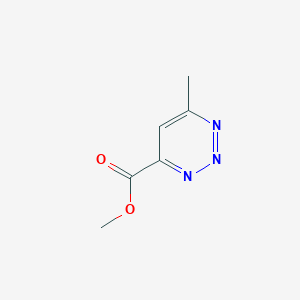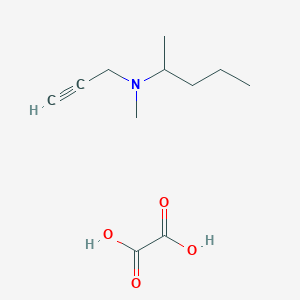
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1), also known as selegiline, is a selective irreversible monoamine oxidase-B (MAO-B) inhibitor. It is a synthetic derivative of phenylethylamine, a natural neurotransmitter. Selegiline is commonly used in the treatment of Parkinson's disease and depression. It has also been studied for its potential in the treatment of Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
Selegiline works by irreversibly inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) increases the levels of dopamine in the brain, which can improve motor symptoms in Parkinson's disease and alleviate depressive symptoms.
Biochemical and Physiological Effects
Selegiline has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has antioxidant properties and has been shown to protect against oxidative stress. Selegiline has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Selegiline has been used extensively in laboratory experiments to study its effects on neurotransmitter levels and neurodegenerative diseases. Its irreversible inhibition of MAO-B makes it a useful tool for studying the role of dopamine in the brain. However, its selectivity for MAO-B over MAO-A can limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1). One area of interest is its potential in the treatment of ADHD. Selegiline has been shown to increase dopamine levels in the brain, which could improve attention and focus in individuals with ADHD. Another area of interest is its potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Selegiline's antioxidant properties and neuroprotective effects make it a promising candidate for further study in these areas.
Méthodes De Synthèse
Selegiline can be synthesized through a multi-step process starting from 2-phenylethylamine. The first step involves the reaction of 2-phenylethylamine with propargyl bromide to form N-(2-propynyl)-2-phenylethylamine. This intermediate is then reacted with methyl iodide to form N-methyl-N-(2-propynyl)-2-phenylethylamine. Finally, this compound is reacted with ethanedioic acid (oxalic acid) to form N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) ethanedioate.
Applications De Recherche Scientifique
Selegiline has been extensively studied for its potential therapeutic applications. It has been shown to improve motor symptoms in patients with Parkinson's disease and to have antidepressant effects in patients with major depressive disorder. Selegiline has also been studied for its potential in the treatment of Alzheimer's disease, with mixed results. Some studies have shown a modest improvement in cognitive function, while others have not found any significant benefit.
Propriétés
Numéro CAS |
143347-30-2 |
|---|---|
Nom du produit |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylpentan-2-amine;oxalic acid |
InChI |
InChI=1S/C9H17N.C2H2O4/c1-5-7-9(3)10(4)8-6-2;3-1(4)2(5)6/h2,9H,5,7-8H2,1,3-4H3;(H,3,4)(H,5,6) |
Clé InChI |
DSWZXDHSUJGKGK-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
SMILES canonique |
CCCC(C)N(C)CC#C.C(=O)(C(=O)O)O |
Synonymes |
N-Methyl-N-2-propynyl-2-pentanamine ethanedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



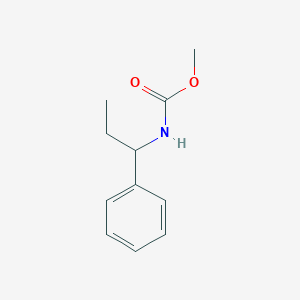
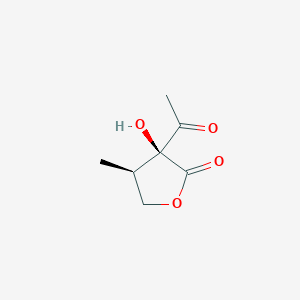
![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
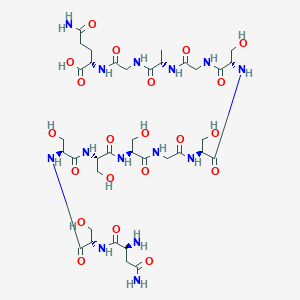
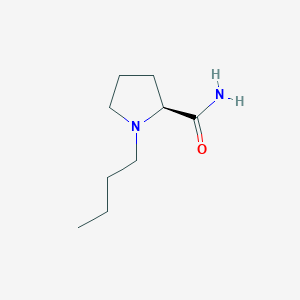
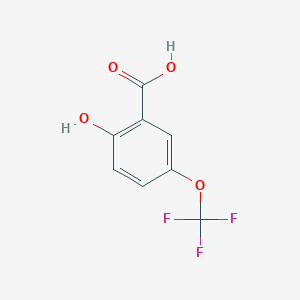
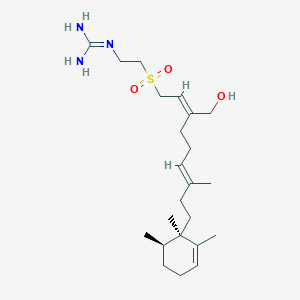
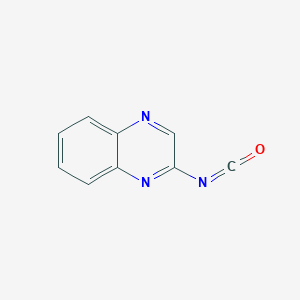
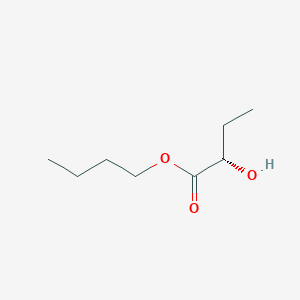
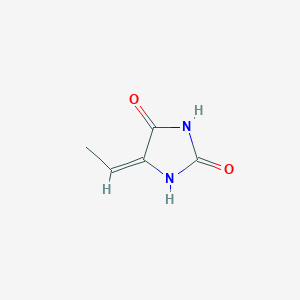
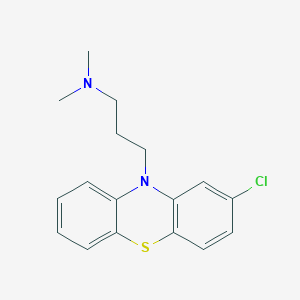
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
